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Compound of Interest

Compound Name:
2-(3-Bromophenyl)-2-

methylpropylamine HCl

CAS No.: 1365271-44-8

Cat. No.: B1378081

Get Quote

Executive Summary & Compound Identity
2-(3-Bromophenyl)-2-methylpropylamine Hydrochloride is a specific structural isomer of the

phenethylamine class, characterized by a gem-dimethyl substitution at the

-position relative to the amine. Unlike its regioisomer Phentermine (

-dimethylphenethylamine), which places the steric bulk adjacent to the nitrogen, this scaffold
positions the gem-dimethyl group at the benzylic carbon.

This structural modification fundamentally alters the pharmacokinetic and pharmacodynamic

profile, creating a scaffold often utilized to probe Trace Amine Associated Receptor 1 (TAAR1)

activity and Serotonin Transporter (SERT) selectivity, while mitigating the classical

psychostimulant effects associated with

-methylated amphetamines.
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Property Detail

IUPAC Name
2-(3-Bromophenyl)-2-methylpropan-1-amine

hydrochloride

Common Reference -Dimethyl-3-bromophenethylamine HCl

CAS Number
1365271-44-8 (HCl salt); 90433-21-9 (Free

base)

Molecular Formula

Molecular Weight 264.59 g/mol

Structural Class -Aryl-isobutylamine

Structural Analysis & Bioisosterism
The core scaffold, 2-phenyl-2-methylpropylamine, represents a "reversed" steric arrangement

compared to phentermine.

Regioisomer Comparison
Phentermine:

. The gem-dimethyl group protects the

-carbon from metabolic deamination by MAO, but the amine is sterically hindered.

Target Compound:

. The gem-dimethyl group is benzylic. The amine is a primary isobutylamine, which is less
sterically hindered for receptor binding but the

-bulk restricts conformational flexibility of the phenyl ring.

The 3-Bromo Substituent Effect
The introduction of a bromine atom at the meta (3-) position is a critical medicinal chemistry

tactic:
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Lipophilicity: Increases

, enhancing blood-brain barrier (BBB) penetration.

Electronic Effect: The electron-withdrawing nature (

) deactivates the phenyl ring, potentially reducing metabolic oxidation.

Selectivity Switch: In amphetamine SAR, 3-substitution (e.g., 3-trifluoromethyl in

fenfluramine) shifts selectivity from Dopamine/Norepinephrine Transporters (DAT/NET)

toward the Serotonin Transporter (SERT).

Chemical Synthesis Strategy
The most robust synthetic route proceeds via the alkylation of 3-bromophenylacetonitrile

followed by reduction. This method avoids the formation of regioisomers common in Friedel-

Crafts approaches.

Reaction Scheme (Graphviz)

3-Bromophenylacetonitrile
(CAS: 31938-07-5)

Step 1: Gem-Dimethylation
(NaH, MeI, THF)

 Alkylation Intermediate:
2-(3-Bromophenyl)-2-methylpropanenitrile

(CAS: 90433-20-8)

Step 2: Nitrile Reduction
(BH3·THF or LiAlH4)

 Reduction Free Base:
2-(3-Bromophenyl)-2-methylpropylamine

Final Salt:
HCl Formation

 HCl/Et2O

Click to download full resolution via product page

Figure 1: Synthetic pathway from arylacetonitrile precursor.

Detailed Protocol
Step 1: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile

Reagents: 3-Bromophenylacetonitrile (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq),

Methyl Iodide (2.5 eq), Anhydrous THF.

Procedure:

Suspend NaH in anhydrous THF under argon at 0°C.
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Dropwise add 3-bromophenylacetonitrile. Stir for 30 min to form the carbanion (solution

turns dark).

Add Methyl Iodide slowly to control the exotherm.

Allow to warm to room temperature and stir for 12 hours.

Quench: Carefully add saturated

.

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Reduction to Amine
Reagents: Nitrile intermediate (1.0 eq), Borane-THF complex (1M, 3.0 eq).

Procedure:

Dissolve nitrile in anhydrous THF.

Add

at 0°C. Reflux for 4 hours.

Hydrolysis: Cool to 0°C, slowly add MeOH, then 6M HCl. Reflux for 1 hour to break the

boron-amine complex.

Isolation: Basify with NaOH to pH 12, extract with DCM.

Salt Formation: Dissolve the oil in diethyl ether and add 2M HCl in ether. Filter the white

precipitate.[1]

Pharmacological Profiling & SAR
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The 2-(3-bromophenyl)-2-methylpropylamine scaffold exhibits a distinct pharmacological profile

compared to its

-methylated counterparts.

Mechanism of Action
Based on structural analogs (e.g., phentermine, chlorphentermine) and TAAR1 ligand studies:

Monoamine Transporter Substrate: The compound acts as a substrate-type releaser at NET

and SERT. The 3-bromo substitution significantly enhances SERT affinity relative to the

unsubstituted analog.

TAAR1 Agonism:

-substituted phenethylamines are privileged scaffolds for Trace Amine Associated Receptor 1
(TAAR1). Activation of TAAR1 modulates dopaminergic firing, potentially offering
antipsychotic or anti-addictive properties without psychostimulant abuse potential.

Structure-Activity Relationship (SAR) Table
Analog Substituent (X) Selectivity Profile Predicted Activity

Parent H NET >> SERT
Weak stimulant,

anorectic

Target 3-Br SERT > NET
Anorectic, TAAR1

Agonist

Analog A 4-Cl SERT only

Sedative, potential

neurotoxicity (5-HT

depletion)

Analog B 3-CF3 SERT/5-HT2B
Fenfluramine-like,

valvulopathy risk

Analog C 3,4-Cl2 SERT/DAT
Potent reuptake

inhibitor

Signaling Pathway Visualization
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Figure 2: Dual mechanism of action involving TAAR1 activation and SERT-mediated release.

Experimental Validation Protocols
In Vitro Binding Assay (Radioligand Displacement)
To validate the affinity of the 3-bromo analog, use the following standard protocol:

Target: Human SERT (HEK293 cells expressing hSERT).
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Radioligand:

-Citalopram (for uptake inhibition) or

-5-HT (for release).

Protocol:

Incubate membrane preparations with 2 nM

-Citalopram and varying concentrations of the test compound (

to

M).

Incubate for 60 min at 25°C in Tris-HCl buffer containing 120 mM NaCl.

Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate

and

using non-linear regression (Cheng-Prusoff equation).

Safety & Handling
Hazard: The compound is a potent bioactive amine. Handle as a potential irritant and

neuroactive agent.

Storage: Store the HCl salt at -20°C, desiccated. Solutions in DMSO are stable for 1 month

at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and
PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structural Analogs of 2-(3-Bromophenyl)-2-
methylpropylamine HCl: Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1378081/docs#structural-analogs-of-2-3-
bromophenyl-2-methylpropylamine-hcl-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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